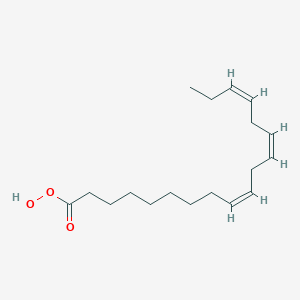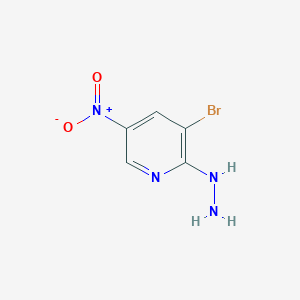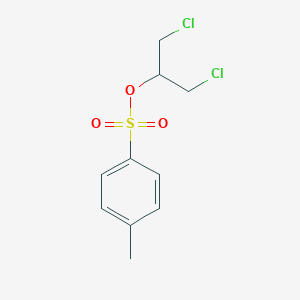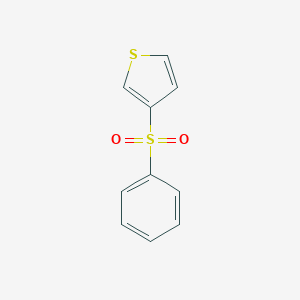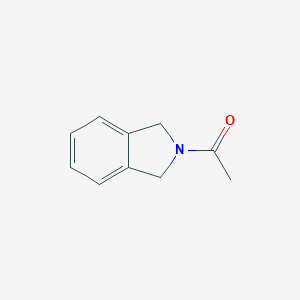
1-(1,3-Dihydroisoindol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of 1-(1,3-Dihydroisoindol-2-yl)ethanone
The compound 1-(1,3-Dihydroisoindol-2-yl)ethanone does not directly appear in the provided papers. However, the papers discuss various structurally related compounds, which can offer insights into the chemical class and potential reactivity of the compound . For instance, the first paper describes a novel cathinone derivative that was identified using advanced analytical techniques . Although the core structure differs, the methods used for identification and characterization could be relevant for studying 1-(1,3-Dihydroisoindol-2-yl)ethanone.
Synthesis Analysis
The synthesis of related compounds, such as the novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives, involves multi-step organic reactions, which may include the formation of the pyrazole ring followed by oximation and esterification . These methods could potentially be adapted for the synthesis of 1-(1,3-Dihydroisoindol-2-yl)ethanone by considering the specific functional groups and the desired substitution pattern on the isoindoline ring.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, including density functional theory (DFT) calculations . These studies provide detailed information on the geometrical parameters and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity of a molecule. Similar analyses could be applied to 1-(1,3-Dihydroisoindol-2-yl)ethanone to predict its molecular structure and properties.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 1-(1,3-Dihydroisoindol-2-yl)ethanone, but they do provide insights into the reactivity of structurally similar compounds. For example, the presence of a carbonyl group in these molecules suggests potential reactivity in nucleophilic addition or condensation reactions . Additionally, the presence of aromatic rings could imply susceptibility to electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds studied in the papers, such as their vibrational spectra and molecular electrostatic potential (MEP), have been thoroughly analyzed . These properties are influenced by the molecular structure and can affect the compound's behavior in different environments. For 1-(1,3-Dihydroisoindol-2-yl)ethanone, similar analyses would be required to determine its physical state, solubility, stability, and potential biological activity.
特性
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULJIHNWKBSCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

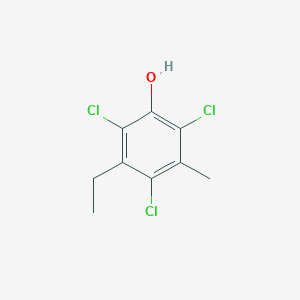
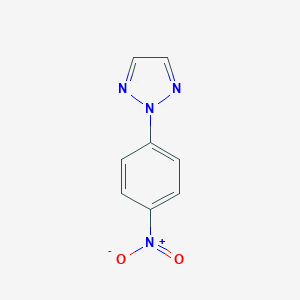

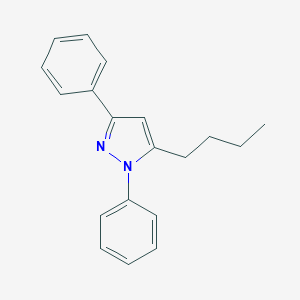
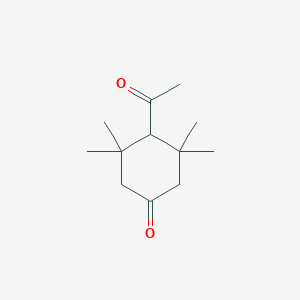
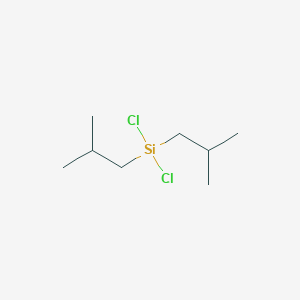
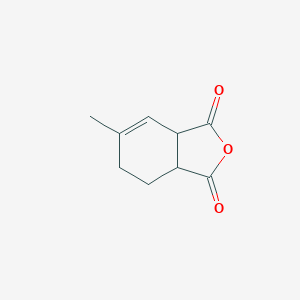
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
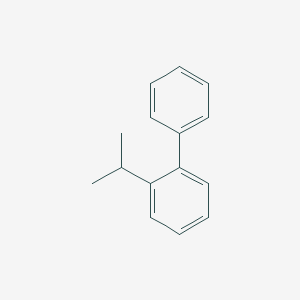
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
